3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one
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Overview
Description
3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one is a complex organic compound known for its unique spirocyclic structure. This compound is part of the quinazoline family, which is known for its diverse biological activities, including antitumor, antibacterial, and antiviral properties .
Scientific Research Applications
3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its antitumor activity and potential as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one typically involves the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with benzaldehyde . The reaction is carried out in the presence of potassium hydroxide in ethanol, leading to the formation of the desired spirocyclic compound .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s biological activity.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities .
Mechanism of Action
The mechanism of action of 3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its biological effects . The exact pathways involved are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .
- Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione .
Uniqueness
3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1’-cyclohexane]-4-one is unique due to its specific spirocyclic structure, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(E)-benzylideneamino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-19-17-11-5-6-12-18(17)22-20(13-7-2-8-14-20)23(19)21-15-16-9-3-1-4-10-16/h1,3-6,9-12,15,22H,2,7-8,13-14H2/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNDBYRSMNCBH-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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